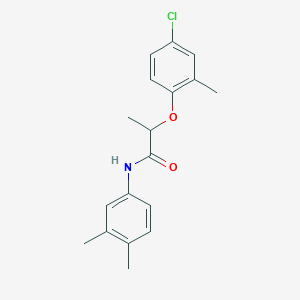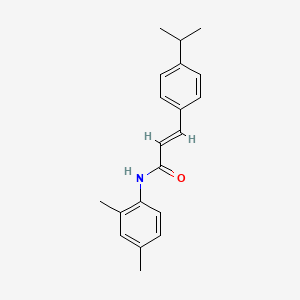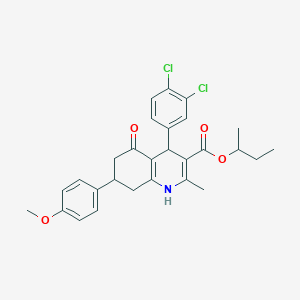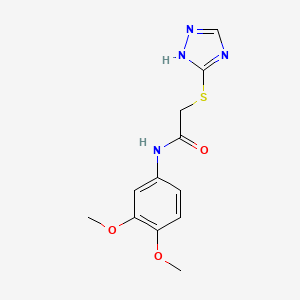
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as BDP or benzodioxolylpiperazine.
Wirkmechanismus
BDP acts on the central nervous system by modulating the activity of serotonin receptors. It has been shown to have high affinity for 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. BDP also has moderate affinity for dopamine receptors, which may contribute to its potential therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
BDP has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. BDP has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BDP has several advantages for lab experiments, including its high affinity for serotonin and dopamine receptors, its potential therapeutic properties, and its ability to act as a scaffold for drug development. However, BDP also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on BDP. One direction is the development of new drugs based on the BDP scaffold for the treatment of various diseases. Another direction is the study of BDP's potential therapeutic effects in human clinical trials. Additionally, further research is needed to fully understand the biochemical and physiological effects of BDP and its potential toxicity at high doses.
Synthesemethoden
BDP can be synthesized using a multi-step process involving the reaction of 1,3-benzodioxole and piperazine with 3,4-dimethoxybenzoyl chloride. The resulting compound is then treated with oxalic acid to form the oxalate salt of BDP. The synthesis of BDP has been optimized to increase yield and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
BDP has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BDP has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, BDP has been studied for its potential as a drug target for the treatment of various diseases, including cancer, schizophrenia, and Parkinson's disease. In medicinal chemistry, BDP has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5.C2H2O4/c1-25-17-6-4-16(12-19(17)26-2)21(24)23-9-7-22(8-10-23)13-15-3-5-18-20(11-15)28-14-27-18;3-1(4)2(5)6/h3-6,11-12H,7-10,13-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMAHXZXJFNPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4990243.png)

![2-{[3-(2,4-dichloro-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4990258.png)

![3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4990272.png)
![N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4990276.png)
![2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4990281.png)
![2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4990292.png)
![N-[1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4990293.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990297.png)



![N-[3-(methylthio)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4990348.png)